molecular formula C8H9ClN2O3 B2747354 4-(Hydrazinecarbonyl)benzoic acid hydrochloride CAS No. 52977-57-8

4-(Hydrazinecarbonyl)benzoic acid hydrochloride

Cat. No.: B2747354
CAS No.: 52977-57-8
M. Wt: 216.62
InChI Key: MSRMJQAPGXQXAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinecarbonyl)benzoic acid hydrochloride typically involves the reaction of 4-carboxybenzoyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by precipitation with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinecarbonyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Hydrazinecarbonyl)benzoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 4-(Hydrazinecarbonyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydrazinecarbonyl)benzoic acid hydrochloride is unique due to its hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various compounds and a useful tool in biochemical research .

Biological Activity

4-(Hydrazinecarbonyl)benzoic acid hydrochloride, a derivative of benzoic acid, has garnered attention due to its diverse biological activities. This compound is particularly notable for its potential applications in pharmacology, including its role as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in various cardiovascular diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C8_8H9_9ClN2_2O2_2
  • Molecular Weight : 188.62 g/mol

The primary mechanism of action for this compound involves the inhibition of sEH, an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound may enhance the vasodilatory effects of EETs, thus contributing to reduced blood pressure and improved vascular function.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Research has demonstrated that derivatives of 4-(hydrazinecarbonyl)benzoic acid exhibit significant inhibitory activity against sEH. For instance, a study reported that certain synthesized compounds showed up to 72% inhibition of sEH activity compared to standard inhibitors . This suggests a promising avenue for developing antihypertensive agents.

Anticancer Activity

In vitro studies have indicated that this compound and its derivatives exhibit cytotoxic effects against various cancer cell lines. Notably, compounds derived from this structure have shown IC50_{50} values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil . The anticancer mechanism is likely attributed to the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. A series of studies have indicated that hydrazide derivatives possess significant antifungal and antibacterial properties against various pathogens. For example, derivatives showed promising results in inhibiting the growth of laccase-producing fungi, which are known to affect agricultural productivity .

Data Table: Summary of Biological Activities

Activity Effect Reference
sEH InhibitionUp to 72% inhibition ,
Anticancer ActivityIC50_{50} values comparable to doxorubicin
Antifungal ActivitySignificant growth inhibition
Antioxidant ActivityFree radical scavenging

Case Study 1: sEH Inhibition

A study focused on synthesizing various hydrazide derivatives based on 4-(hydrazinecarbonyl)benzoic acid. The most potent compound exhibited a remarkable sEH inhibition rate, suggesting its potential as a therapeutic agent for managing hypertension and related cardiovascular diseases .

Case Study 2: Anticancer Efficacy

Another research initiative explored the anticancer properties of this compound against human cancer cell lines such as MCF-7 and HepG2. The results indicated significant cytotoxicity with IC50_{50} values under 10 µM, highlighting its potential as a candidate for cancer therapy .

Properties

IUPAC Name

4-(hydrazinecarbonyl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3.ClH/c9-10-7(11)5-1-3-6(4-2-5)8(12)13;/h1-4H,9H2,(H,10,11)(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRMJQAPGXQXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52977-57-8
Record name 4-(hydrazinecarbonyl)benzoic acid hydrochloride
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